REACTION_CXSMILES
|
Cl.[CH3:2][NH:3][C:4]([C:6]1[CH:7]=[CH:8][C:9]([CH2:12][CH2:13][C:14]([OH:16])=O)=[N:10][CH:11]=1)=[O:5].C(N(C(C)C)C(C)C)C.[NH2:26][CH2:27][C:28]([N:30]([C:32]1[CH:37]=[CH:36][C:35]([Cl:38])=[C:34]([CH2:39][O:40][C:41]2[C:49]3[N:48]=[C:47]([O:50][CH3:51])[N:46]([CH2:52][C:53]4[CH:58]=[CH:57][CH:56]=[CH:55][N:54]=4)[C:45]=3[CH:44]=[CH:43][CH:42]=2)[C:33]=1[Cl:59])[CH3:31])=[O:29].C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C>ClCCl>[NH4+:3].[Cl:59][C:33]1[C:34]([CH2:39][O:40][C:41]2[C:49]3[N:48]=[C:47]([O:50][CH3:51])[N:46]([CH2:52][C:53]4[CH:58]=[CH:57][CH:56]=[CH:55][N:54]=4)[C:45]=3[CH:44]=[CH:43][CH:42]=2)=[C:35]([Cl:38])[CH:36]=[CH:37][C:32]=1[N:30]([CH3:31])[C:28](=[O:29])[CH2:27][NH:26][C:14](=[O:16])[CH2:13][CH2:12][C:9]1[CH:8]=[CH:7][C:6]([C:4]([NH:3][CH3:2])=[O:5])=[CH:11][N:10]=1 |f:0.1|
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Name
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|
Quantity
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0.26 g
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Type
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reactant
|
Smiles
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Cl.CNC(=O)C=1C=CC(=NC1)CCC(=O)O
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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ClCCl
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Name
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|
Quantity
|
0.74 mL
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Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
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Name
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2-amino-N-(2,4-dichloro-3-(((2-methoxy-1-(pyridin-2-ylmethyl)-1H-benzo[d]imidazol-4-yl)oxy)methyl)phenyl)-N-methylacetamide
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Quantity
|
0.5 g
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Type
|
reactant
|
Smiles
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NCC(=O)N(C)C1=C(C(=C(C=C1)Cl)COC1=CC=CC=2N(C(=NC21)OC)CC2=NC=CC=C2)Cl
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Name
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|
Quantity
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0.135 g
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Type
|
reactant
|
Smiles
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C=1C=CC2=C(C1)N=NN2O
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Name
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|
Quantity
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0.28 mL
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Type
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reactant
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Smiles
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CCN=C=NCCCN(C)C
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Type
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CUSTOM
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Details
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the solution was stirred for 5 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was then stirred overnight at room temperature
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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partitioned in dichloromethane (100 mL)
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Type
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CUSTOM
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Details
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Organic layer was separated
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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to give oil, which
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Type
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CUSTOM
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Details
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was purified by flash chromatography
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Type
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ADDITION
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Details
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a mixture of dichloromethane-
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Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
[NH4+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 5% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1COC1=CC=CC=2N(C(=NC21)OC)CC2=NC=CC=C2)Cl)N(C(CNC(CCC2=NC=C(C(=O)NC)C=C2)=O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |